N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S/c18-13-5-2-1-4-11(13)9-21-14(24)8-12-10-26-17(22-12)23-16(25)15-19-6-3-7-20-15/h1-7,10H,8-9H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNIPJHVAPKCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with an amine group.
Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Final Coupling Reaction: The final step involves coupling the thiazole and pyrimidine intermediates through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or neutral conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally similar molecules from the evidence, focusing on yield, melting point (m.p.), molecular weight (MW), and key substituents:
Key Observations:
- Urea vs. Carboxamide : Urea derivatives (1f, 1g) exhibit higher molecular weights (~600–700 Da) and melting points (198–207°C) compared to carboxamide analogs (e.g., 371–446 Da). The urea group may enhance crystallinity but reduce solubility .
- Substituent Effects : The 2-chlorobenzyl group in the target compound balances hydrophobicity and steric bulk, contrasting with 2,6-difluorobenzyl (), which may offer improved metabolic stability due to fluorine’s electronegativity .
Biological Activity
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a thiazole ring, a chlorobenzyl group, and a pyrimidine carboxamide moiety. Its molecular formula is , with a molecular weight of approximately 375.8 g/mol. The presence of these functional groups contributes to its biological activity, making it a valuable candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes involved in cellular processes, such as:
- Enzyme Inhibition: It has been shown to inhibit topoisomerases, which are crucial for DNA replication and transcription. For instance, similar thiazole derivatives have demonstrated potent inhibitory effects against bacterial topoisomerases without affecting human isoforms, suggesting a selective mechanism that could minimize toxicity in human cells.
- Antimicrobial Activity: Research indicates that compounds with thiazole structures exhibit significant antibacterial properties, often outperforming standard antibiotics like ampicillin and streptomycin . This suggests potential applications in treating resistant bacterial infections.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antibacterial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives similar to this compound showed significant antibacterial potency against Staphylococcus aureus, with IC50 values as low as 0.008 μg/mL . This highlights the potential of the compound in developing new antibacterial agents.
- Anticancer Activity : Research has indicated that compounds featuring thiazole and pyrimidine moieties can effectively inhibit cancer cell lines. For example, one study noted that certain derivatives had IC50 values lower than those of established chemotherapeutics like doxorubicin against HepG-2 liver carcinoma cells .
- Mechanistic Insights : Molecular dynamics simulations have revealed that these compounds interact primarily through hydrophobic contacts with target proteins, which may enhance their binding affinity and specificity .
Q & A
Q. How should researchers prioritize biological targets for this compound, given limited mechanistic data on its analogs?
- Methodological Answer :
- Target Prediction : Use in silico tools (e.g., SwissTargetPrediction) to rank kinases, GPCRs, and epigenetic regulators.
- Pathway Analysis : Overlap predicted targets with disease pathways (e.g., cancer, inflammation) using KEGG.
- High-Throughput Screening : Deploy in a 10,000-compound library screen to identify novel targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
